molecular formula C26H28ClNO B12313331 2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethanamine

2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethanamine

Cat. No.: B12313331
M. Wt: 406.0 g/mol
InChI Key: XFCLJVABOIYOMF-OCEACIFDSA-N
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Description

2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethanamine is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a chlorinated diphenylbutenyl group attached to a phenoxyethylamine moiety. Its unique chemical properties make it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Diphenylbutenyl Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form 4-chloro-1,2-diphenylbut-1-en-1-one.

    Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield 4-chloro-1,2-diphenylbut-1-en-1-ol.

    Etherification: The hydroxyl group of the intermediate is converted to a phenoxy group through a reaction with phenol in the presence of an acid catalyst.

    Amine Introduction: Finally, the phenoxy compound is reacted with N,N-dimethylethanolamine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium amide in liquid ammonia.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethanamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as a selective estrogen receptor modulator (SERM).

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as estrogen receptors. As a selective estrogen receptor modulator (SERM), it can either stimulate or inhibit estrogenic activity depending on the tissue type. This dual action is mediated through its binding to estrogen receptors, leading to conformational changes that affect gene transcription and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Ospemifene: Another SERM with a similar structure but different pharmacological properties.

    Tamoxifen: A well-known SERM used in the treatment of breast cancer.

    Raloxifene: A SERM used for the prevention and treatment of osteoporosis.

Uniqueness

2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethanamine is unique due to its specific structural features, such as the chlorinated diphenylbutenyl group and the phenoxyethylamine moiety. These features contribute to its distinct pharmacological profile and make it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C26H28ClNO

Molecular Weight

406.0 g/mol

IUPAC Name

2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25+

InChI Key

XFCLJVABOIYOMF-OCEACIFDSA-N

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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